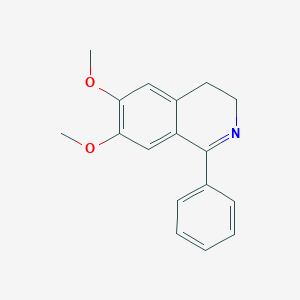

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

概要

説明

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C17H17NO2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position of the dihydroisoquinoline ring system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with nitroalkanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Alkylation Reactions

The tertiary nitrogen in the dihydroisoquinoline core acts as a nucleophilic site for alkylation. Key findings include:

Reagents and Conditions :

-

Primary alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO)

-

Base catalysis (K₂CO₃, NaH) to deprotonate intermediates

Products :

-

Quaternary ammonium salts with enhanced water solubility

-

N-alkylated derivatives used as intermediates for neuroactive alkaloid synthesis

Example :

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for synthesizing tetrahydroisoquinoline frameworks via Pomeranz–Fritsch–Bobbitt cyclization :

| Step | Reaction Component | Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral oxazinone intermediate | Petasis reaction (rt, 24h) | Diastereoselective acetal formation |

| 2 | Cyclization | HCl/MeOH, reflux | Tetrahydroisoquinoline core (72% yield) |

Key Mechanistic Steps :

-

Formation of a rigid oxazinone intermediate via Petasis reaction with boronic acid and glyoxylic acid.

-

Acid-mediated cyclization to generate the six-membered ring.

Reductive and Hydrogenation Processes

Catalytic hydrogenation modifies both the aromatic system and substituents:

Reaction Table :

| Target Site | Reagents | Product | Application |

|---|---|---|---|

| C=N bond | H₂/Pd-C (1 atm) | Fully saturated isoquinoline | Bioavailability enhancement |

| Phenyl group | H₂/Raney Ni (high pressure) | Cyclohexane derivative | Solubility modulation |

Reaction Mechanisms and Pathways

-

Alkylation : Proceeds via an SN2 mechanism at the nitrogen, facilitated by its lone pair electrons. Steric hindrance from the phenyl group slows reaction kinetics compared to unsubstituted analogs.

-

Cyclization : Involves simultaneous protonation of the acetal oxygen and nucleophilic attack by the amine group, forming the heterocyclic ring .

科学的研究の応用

Anticonvulsant Properties

Research has indicated that derivatives of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline exhibit potent anticonvulsant effects. A study identified several 1-aryl derivatives with significant activity against seizures in animal models. These compounds are being explored for potential development into medications for epilepsy and other seizure disorders due to their ability to modulate neurotransmitter systems effectively .

Anti-Cancer Activity

Preliminary studies have suggested that this compound may serve as an anti-cancer agent. Its mechanism of action involves the inhibition of specific cellular pathways that promote cancer cell proliferation. In vitro experiments demonstrated that it can suppress the growth of various cancer cell lines by interfering with DNA synthesis and repair processes.

Case Study: Mechanism of Action

A detailed investigation into the compound's mechanism revealed its interaction with critical molecular targets within cells. It binds to enzymes involved in DNA replication, leading to reduced cellular proliferation rates in cancerous tissues.

Effects on Smooth Muscle Contractility

Recent research has focused on the compound's influence on smooth muscle contractility. A study demonstrated that this compound significantly affects calcium currents by modulating muscarinic acetylcholine receptors and serotonin receptors in isolated smooth muscle tissues. The compound was shown to reduce spontaneous contractile activity in smooth muscle preparations, suggesting potential therapeutic applications in gastrointestinal disorders .

Table 1: Summary of Pharmacological Effects

| Effect | Observation | Concentration (μM) |

|---|---|---|

| Calcium Current Modulation | Significant reduction in contractility | 25 - 100 |

| Receptor Activity Reduction | 47% reduction in 5-HT receptor activity | 50 |

| Muscle Contractility | Reduced Ca²⁺ dependent contractions | 50 |

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific properties such as enhanced conductivity or unique optical characteristics. Its chemical structure allows for modifications that can tailor material properties for industrial purposes.

作用機序

The mechanism of action of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

類似化合物との比較

Similar Compounds

- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

- 6,7-Dimethoxy-1-ethyl-3,4-dihydroisoquinoline

- 6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of the phenyl group at the 1 position, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs .

生物活性

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (DMPI) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17NO2

- Molecular Weight : 271.33 g/mol

- CAS Number : 10172-39-1

The compound features methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position of the dihydroisoquinoline structure. This unique substitution pattern contributes to its distinct biological activities compared to other isoquinoline derivatives .

Antimicrobial Properties

Research indicates that DMPI exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that DMPI can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DMPI has been investigated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of intrinsic pathways. The compound modulates several signaling pathways, including those involving caspases and Bcl-2 family proteins, leading to increased cell death in malignant cells .

Effects on Smooth Muscle Contractility

A notable study examined DMPI's effects on smooth muscle contractility. The compound was found to reduce Ca-dependent contractions in isolated smooth muscle preparations. This effect is believed to arise from DMPI's ability to modulate muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), leading to altered intracellular calcium dynamics .

| Concentration (μM) | Effect on Contraction (%) | Receptor Modulation |

|---|---|---|

| 25 | 50% | mAChR |

| 50 | 31.6% | 5-HT2A, 5-HT2B |

| 100 | Significant reduction | mAChR |

The biological activity of DMPI is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMPI acts as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It modulates the activity of muscarinic acetylcholine receptors and serotonin receptors, influencing smooth muscle contractility .

- Calcium Dynamics : The compound enhances cytosolic Ca levels by activating voltage-gated L-type Ca channels, which is crucial for muscle contraction processes .

Case Studies and Experimental Findings

- Anticancer Study : In a study involving various cancer cell lines, DMPI demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects. The study highlighted the role of apoptosis induction as a primary mechanism .

- Smooth Muscle Activity : Another investigation focused on isolated guinea pig smooth muscle tissues revealed that DMPI significantly inhibited spontaneous contractile activity when co-administered with serotonin, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

特性

IUPAC Name |

6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTCMJBJRPKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。